5-(3-Formylphenyl)-N-methylpicolinamide
Description
5-(3-Formylphenyl)-N-methylpicolinamide is a picolinamide derivative featuring a methyl-substituted amide group at the pyridine-2-carboxamide core and a 3-formylphenyl substituent at the 5-position of the pyridine ring. The formyl group (-CHO) at the meta position of the phenyl ring distinguishes it from related compounds, offering unique reactivity for further chemical modifications, such as Schiff base formation or condensation reactions.
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-(3-formylphenyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c1-15-14(18)13-6-5-12(8-16-13)11-4-2-3-10(7-11)9-17/h2-9H,1H3,(H,15,18) |
InChI Key |
XVACRCVSWRZNIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Formylphenyl Intermediate
The 3-formylphenyl moiety can be introduced by formylation of the phenyl ring or by using a pre-formylated aromatic amine or acid derivative. Common methods include:
- Vilsmeier–Haack formylation of the corresponding phenyl precursors to introduce the formyl group at the meta-position.
- Utilization of commercially available 3-formyl aniline or 3-formylbenzoic acid derivatives as starting materials.
Formation of Picolinamide Core
The picolinamide portion is synthesized predominantly by coupling picolinic acid or its acid chloride with the amine-bearing 3-formylphenyl intermediate.
- Activation of picolinic acid with coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or conversion to acid chloride using thionyl chloride.
- Reaction with the amine under inert atmosphere and controlled temperature.
- Use of bases such as diisopropylethylamine to neutralize generated acid.
A solution of picolinic acid (1.2 equivalents) and HATU (1.2 equivalents) in DMF is stirred with the amine (1 equivalent) at room temperature for 16 hours. After reaction completion, aqueous LiCl is added, and the product is extracted with ethyl acetate, washed, dried, and purified by flash chromatography to yield the picolinamide intermediate in 60–87% yield.
N-Methylation of the Picolinamide
The N-methylation of the picolinamide nitrogen is typically performed post-amide formation to avoid side reactions.
- Treatment with iodomethane (methyl iodide) in the presence of a base such as potassium carbonate or diisopropylethylamine.
- Reaction conditions often involve stirring at room temperature or mild heating for several hours.
This step yields the N-methylated picolinamide derivative with high selectivity and yields around 70–90%.
Purification and Characterization
The final compound is purified by recrystallization or flash column chromatography. Characterization is performed using:
- [^1H NMR spectroscopy](pplx://action/followup) , showing characteristic signals of the formyl proton (~9.7–10 ppm), aromatic protons, and N-methyl group (~3 ppm).
- Mass spectrometry to confirm molecular weight.
- Melting point determination for purity assessment.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Picolinic acid activation | HATU, DMF, DIPEA, room temp, 16 h | 60–87 | Amide coupling with 3-formylphenyl amine |
| N-Methylation | Iodomethane, K2CO3 or DIPEA, room temp | 70–90 | Selective methylation of amide nitrogen |
| Purification | Flash chromatography or recrystallization | — | Ensures high purity |
Research Findings and Literature Support
- The amide coupling using HATU in DMF is a well-established method for picolinamide synthesis, providing high yields and minimal side reactions.
- N-methylation with methyl iodide is efficient and compatible with the formyl group, avoiding reduction or modification of the aldehyde functionality.
- Alternative methods involving acid chloride formation using thionyl chloride have also been reported but require careful control to prevent overreaction or decomposition.
Chemical Reactions Analysis
Types of Reactions
5-(3-Formylphenyl)-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Major Products
Oxidation: 5-(3-Carboxyphenyl)-N-methylpicolinamide.
Reduction: 5-(3-Hydroxyphenyl)-N-methylpicolinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Formylphenyl)-N-methylpicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Formylphenyl)-N-methylpicolinamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Material Properties: In material science, its electronic properties can be exploited to develop semiconductors or other functional materials.
Comparison with Similar Compounds
Structural Features
The table below compares 5-(3-Formylphenyl)-N-methylpicolinamide with structurally similar picolinamide derivatives:
*Similarity indices calculated using structural fingerprinting algorithms (e.g., Tanimoto coefficient) .
Key Observations :
Physicochemical Properties
- Purity: Structural analogs like 5-(8-chloroisoquinolin-3-yl)-N-methylpicolinamide are reported at 98% purity, suggesting rigorous chromatographic purification is feasible for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
